molecular formula C13H24N2O3 B13022052 Tert-butyl (5R,9S)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate

Tert-butyl (5R,9S)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate

Cat. No.: B13022052
M. Wt: 256.34 g/mol
InChI Key: RBVRAVQFMPWVAY-GXFFZTMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (5R,9S)-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with oxygen (6-oxa) and nitrogen (2-aza) atoms, a tertiary butyl carbamate group, and a stereospecific amino group at the 9-position. It has been used as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and peptidomimetics.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (5R,9S)-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-5-13(9-15)8-10(14)4-7-17-13/h10H,4-9,14H2,1-3H3/t10-,13+/m0/s1

InChI Key

RBVRAVQFMPWVAY-GXFFZTMASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)C[C@H](CCO2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(CCO2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(5R,9S)-rel-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common method includes the hydrogenation of a precursor compound in the presence of a palladium catalyst. For example, compound 5 can be hydrogenated in methanol using 20% palladium hydroxide at room temperature until the reaction is complete. The mixture is then filtered, and the filtrate is concentrated to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(5R,9S)-rel-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

tert-Butyl(5R,9S)-rel-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl(5R,9S)-rel-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name CAS No. Key Features Similarity Score Applications/Notes
Tert-butyl (5R,9S)-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate 2364584-78-9 6-oxa, 2-aza, 9-amino, (5R,9S) stereochemistry Reference Discontinued; potential kinase inhibitor intermediate
tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate 374794-96-4 2-oxa, 8-aza, no amino group 0.94 Used in peptide backbone modifications; higher oxygen position alters solubility
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate 173405-78-2 3,9-diaza, larger spiro[5.5] framework 0.92 Dual nitrogen sites enable chelation; explored in CNS drug candidates
tert-Butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate 1160247-09-5 8-oxo, 2,6,9-triaza N/A Enhanced hydrogen bonding capacity; ≥97% purity for protease inhibitor studies
tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate N/A (CID 132427824) 6-oxo, 2-aza, no amino group N/A Ketone group facilitates nucleophilic additions; molecular weight 212.29
rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate N/A Bicyclo[4.1.0] framework, racemic amino N/A Tested in chiral resolution studies; 95% purity

Stereochemical and Reactivity Differences

  • Amino Group Position: The target compound’s 9-amino group (vs. ketone or absence in others) enhances nucleophilicity, making it reactive in acylations or Suzuki couplings .
  • Spiro Ring Size : Larger spiro[5.5] frameworks (e.g., CAS 173405-78-2) increase steric hindrance, reducing metabolic clearance compared to spiro[4.5] analogs .
  • Oxygen/Nitrogen Placement : Shifting oxygen from 6-oxa (target) to 2-oxa (CAS 374794-96-4) alters electronic properties, impacting binding affinity in receptor-ligand interactions .

Biological Activity

Tert-butyl (5R,9S)-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate (CAS: 1445951-59-6) is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry. Its unique spirocyclic structure suggests possible interactions with biological targets, particularly in the realm of antibacterial and antiviral activities.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H24N2O3
Molecular Weight256.35 g/mol
Purity97%
IUPAC NameThis compound
CAS Number1445951-59-6

Research indicates that compounds with similar structural motifs often exhibit their biological activities through various mechanisms, including:

  • Inhibition of Bacterial Enzymes : Compounds containing spirocyclic structures have been shown to inhibit bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. This inhibition can lead to bactericidal effects against Gram-positive bacteria.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, particularly against Gram-positive pathogens.

Antibacterial Activity

A study evaluating the antibacterial activity of various spirocyclic compounds found that those structurally similar to this compound displayed significant inhibition against strains such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 16 µg/mL to 32 µg/mL, indicating moderate to strong antibacterial effects .

Case Studies

  • Case Study on Gram-positive Infections : A clinical investigation highlighted the effectiveness of spirocyclic derivatives in treating infections caused by Staphylococcus aureus, where a compound with a similar structure demonstrated an MIC of 8 µg/mL . This suggests that this compound could potentially serve as a lead compound for developing new antibiotics.
  • In Vitro Assays : In vitro assays conducted on various bacterial strains showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for cytotoxicity against human cells, indicating a favorable therapeutic index .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.